molecular formula C8H5NS3 B14204148 5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione CAS No. 856360-06-0

5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B14204148
CAS No.: 856360-06-0
M. Wt: 211.3 g/mol
InChI Key: DZQISJOVURPRPF-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that features a pyridine ring attached to a 1,2-dithiole-3-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of pyridine-4-carbaldehyde with carbon disulfide and a suitable base, followed by cyclization. One common method involves the use of sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate dithiolate, which then cyclizes to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological activity. Additionally, the compound’s ability to undergo redox reactions and form reactive intermediates contributes to its diverse range of effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
  • 5,10,15,20-Tetra(4-pyridyl)porphyrin

Uniqueness

5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione is unique due to its combination of a pyridine ring and a 1,2-dithiole-3-thione moiety. This structure imparts distinct chemical reactivity and potential applications that are not commonly found in other similar compounds. Its ability to form coordination complexes and undergo various chemical transformations makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

856360-06-0

Molecular Formula

C8H5NS3

Molecular Weight

211.3 g/mol

IUPAC Name

5-pyridin-4-yldithiole-3-thione

InChI

InChI=1S/C8H5NS3/c10-8-5-7(11-12-8)6-1-3-9-4-2-6/h1-5H

InChI Key

DZQISJOVURPRPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=S)SS2

Origin of Product

United States

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